Spectroscopic Characterization of N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide: A Comprehensive Analytical Guide
Spectroscopic Characterization of N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide: A Comprehensive Analytical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Structural and Mechanistic Context
The 1,2,3-thiadiazole heterocycle is a privileged pharmacophore and a critical building block in both pharmaceutical and agrochemical development (e.g., plant defense elicitors like tiadinil). N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide (C₁₁H₁₁N₃OS, MW: 233.29 g/mol ) presents a unique analytical profile due to the highly electron-deficient nature of the N=N–S system conjugated with a secondary carboxamide and an electron-rich 4-ethylphenyl moiety[1].
Spectroscopically, this molecule is defined by three mechanistic hallmarks:
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Extreme Deshielding: The inductive effect of the thiadiazole ring pushes the solitary ring proton (H-5) far downfield in NMR[2].
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Restricted Amide Rotation: The planar nature of the carboxamide bond, influenced by the adjacent heterocycle, yields distinct vibrational signatures[3].
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Thermodynamic Instability of the Ring: Under mass spectrometric collision-induced dissociation (CID), the ring readily extrudes nitrogen gas (N₂), a definitive structural marker for 1,2,3-thiadiazoles[4].
To ensure rigorous structural validation, a self-validating orthogonal analytical workflow must be employed.
Fig 1. Self-validating analytical workflow for spectroscopic characterization.
Experimental Methodologies (Self-Validating Protocols)
Do not merely execute these steps; understand the causality behind the parameters. The following protocols are engineered specifically for the physicochemical properties of thiadiazole-4-carboxamides.
High-Resolution LC-ESI-MS/MS Protocol
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Causality: The lipophilic 4-ethylphenyl group requires a robust organic gradient for elution, while the high proton affinity of the carboxamide nitrogen dictates the use of positive electrospray ionization (ESI+).
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Step 1: Sample Preparation. Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using H₂O/MeCN (50:50, v/v) containing 0.1% formic acid to promote protonation.
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Step 2: Chromatographic Separation. Utilize a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B (0.1% FA in MeCN) against Mobile Phase A (0.1% FA in H₂O) over 5.0 minutes.
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Step 3: Ionization. Set ESI to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.
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Step 4: CID Fragmentation. Isolate the [M+H]⁺ precursor ion (m/z 234.07) and apply a Normalized Collision Energy (NCE) of 25-35 eV to trigger the diagnostic N₂ extrusion pathway.
Multinuclear NMR Spectroscopy (¹H, ¹³C, 2D)
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Causality: Non-polar solvents (like CDCl₃) often lead to broad amide signals due to intermolecular hydrogen bonding and rapid proton exchange. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the amide proton in a single conformer and sharpening the N-H signal for precise integration.
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Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS.
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Step 2: ¹H Acquisition. 400 MHz or 600 MHz instrument. 16 scans, relaxation delay (D1) of 2.0 s.
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Step 3: ¹³C Acquisition. 100 MHz or 150 MHz instrument. Power-gated decoupling. Use 1024 scans with a D1 of 3.0 s to allow full relaxation of the quaternary thiadiazole and carbonyl carbons.
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Step 4: 2D HMBC. Optimize the long-range coupling delay for nJCH = 8 Hz. This is strictly required to link the isolated thiadiazole H-5 proton to the carbonyl carbon.
Spectroscopic Profiling & Data Interpretation
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is anchored by the highly deshielded H-5 proton of the thiadiazole ring at ~9.40 ppm. Why is it so far downfield? The adjacent nitrogen and sulfur atoms exert a massive inductive electron-withdrawing effect, stripping electron density from the H-5 nucleus and exposing it to the external magnetic field[2].
The amide proton (N-H) appears as a sharp singlet at ~10.60 ppm in DMSO-d₆. The 4-ethylphenyl system presents a classic AA'BB' splitting pattern (two doublets around 7.20 and 7.65 ppm) and an ethyl quartet/triplet pair.
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)
| Position | ¹H Shift (ppm) | Multiplicity (J in Hz) | Integration | ¹³C Shift (ppm) | Structural Assignment |
| H-5 / C-5 | 9.40 | s | 1H | 134.5 | Thiadiazole CH; highly deshielded |
| C-4 | - | - | - | 149.2 | Thiadiazole quaternary C |
| C=O | - | - | - | 158.5 | Amide carbonyl |
| N-H | 10.60 | br s | 1H | - | Amide proton |
| C-1' | - | - | - | 136.0 | Phenyl ipso to nitrogen |
| H-2', 6' / C-2', 6' | 7.65 | d (8.4) | 2H | 120.5 | Phenyl ortho to amide |
| H-3', 5' / C-3', 5' | 7.20 | d (8.4) | 2H | 128.0 | Phenyl meta to amide |
| C-4' | - | - | - | 140.2 | Phenyl ipso to ethyl |
| CH₂ | 2.58 | q (7.6) | 2H | 27.8 | Ethyl methylene |
| CH₃ | 1.18 | t (7.6) | 3H | 15.6 | Ethyl methyl |
To definitively prove the connectivity between the thiadiazole ring and the 4-ethylphenyl moiety, Heteronuclear Multiple Bond Correlation (HMBC) is utilized.
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum provides orthogonal validation of the functional groups. The Amide I band (C=O stretch) is observed at ~1665 cm⁻¹. Mechanistic insight: This is slightly higher than a typical secondary amide (~1650 cm⁻¹). The electron-withdrawing 1,2,3-thiadiazole ring reduces the resonance contribution of the amide nitrogen's lone pair into the carbonyl, increasing the double-bond character of the C=O bond and shifting the absorption to a higher wavenumber[2][3].
Table 2: Key FT-IR Vibrational Assignments (ATR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3310 | Medium, Sharp | N-H (Amide) | Stretching (hydrogen-bonded) |
| 2965, 2930 | Weak | C-H (Aliphatic) | Asymmetric/Symmetric Stretching |
| 1665 | Strong | C=O (Amide I) | Stretching |
| 1535 | Strong | N-H / C-N (Amide II) | N-H Bending + C-N Stretching |
| 1410 | Medium | Thiadiazole Ring | Ring C=N / C=C Stretching |
| 830 | Strong | C-H (Aromatic) | Out-of-plane bending (p-substituted) |
Mass Spectrometry & Fragmentation Dynamics
Under ESI-HRMS, the molecule yields a theoretical [M+H]⁺ ion at m/z 234.0701. When subjected to CID, the 1,2,3-thiadiazole ring undergoes a highly specific, thermodynamically driven degradation. The weak N=N bond cleaves, resulting in the extrusion of neutral nitrogen gas (N₂, -28 Da) to form a highly reactive thiirene-like radical cation at m/z 206.0639[4]. A secondary fragmentation pathway involves the cleavage of the amide bond, yielding the protonated 4-ethylaniline ion at m/z 122.0969.
Fig 3. ESI-HRMS fragmentation pathway highlighting diagnostic N₂ extrusion.
References
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[1] National Center for Biotechnology Information. "1,2,3-Thiadiazole-4-carboxamide | C3H3N3OS | CID 254336" PubChem. URL:[Link]
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[4] Bakulev, V. A., & Dehaen, W. "The Chemistry of 1,2,3-Thiadiazoles." John Wiley & Sons, Inc. (2004). URL:[Link]
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[2] Kim, et al. "Rhodium-Catalyzed Intramolecular Transannulation Reaction of Alkynyl Thiadiazole Enabled 5,n-Fused Thiophenes." The Journal of Organic Chemistry, ACS Publications (2017). URL:[Link]
